![molecular formula C17H23N5O2 B5611457 1-cyclopropyl-4-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5611457.png)

1-cyclopropyl-4-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrrolidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

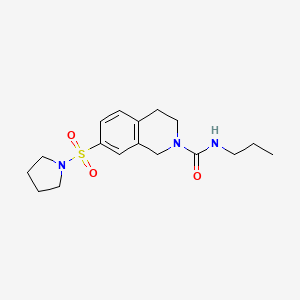

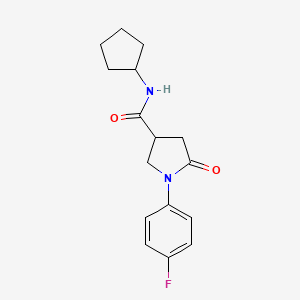

The compound belongs to a class of chemicals that involve cyclopropyl, pyrrolidinone, and pyrimidinyl groups, indicating its potential for diverse chemical reactions and biological activity. This molecule, by its structure, suggests it could be involved in cycloaddition reactions, synthesis protocols involving cyclopropane or pyrrolidine rings, and could exhibit unique physical and chemical properties.

Synthesis Analysis

Cyclopropanes can be prepared through various synthetic routes, including cyclopropanation reactions of alkenes by diazo compounds catalyzed by transition metal carboxylates. These methods allow for the regiospecific synthesis of functionalized pyrroles and cyclopropanes, which are crucial intermediates for further chemical transformations (Wurz & Charette, 2005).

Molecular Structure Analysis

The molecular structure of cyclopropyl-containing compounds is characterized by the presence of the cyclopropane ring, which imparts strain and reactivity to the molecule. This reactivity can be harnessed in cycloaddition reactions and in the formation of various heterocyclic structures. The pyrrolidinone moiety contributes to the molecule's hydrogen bonding capability and affects its electronic properties.

Chemical Reactions and Properties

Compounds similar to the target molecule participate in cycloaddition reactions, which are crucial for constructing complex cyclic structures. For example, cyclopropanes can undergo 1,3-dipolar cycloadditions to form pyrrolidines, with the reaction's diastereoselectivity influenced by the substituents on the cyclopropane and the dipole (Carson & Kerr, 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound could include further studies to better understand its properties, potential uses, and safety considerations. This could involve laboratory experiments, computational modeling, and possibly clinical trials if the compound is intended to be used as a drug .

Propriétés

IUPAC Name |

1-cyclopropyl-4-(4-pyrimidin-2-yl-1,4-diazepane-1-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c23-15-11-13(12-22(15)14-3-4-14)16(24)20-7-2-8-21(10-9-20)17-18-5-1-6-19-17/h1,5-6,13-14H,2-4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGMBWMNSXESBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2CC(=O)N(C2)C3CC3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(3-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5611394.png)

![N-[2-(aminocarbonyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B5611398.png)

![3-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B5611421.png)

![8-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5611440.png)

![4-[(1-ethyl-1H-indol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5611479.png)

![1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B5611499.png)